

# Roniciclib: A Technical Deep Dive into a Pan-CDK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, small-molecule, pan-cyclin-dependent kinase (CDK) inhibitor that has been investigated for its potential antineoplastic activity.[1][2] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a common feature in many cancers, making them a compelling target for therapeutic intervention.[1][3] Roniciclib has demonstrated broad-spectrum inhibitory activity against multiple CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and key experimental protocols related to Roniciclib.

## **Chemical Structure and Properties**

**Roniciclib** is a synthetic organic compound belonging to the class of aniline and substituted anilines.[5]



| Identifier        | Value                                                                                                                         |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2R,3R)-3-((2-((4-<br>(cyclopropanesulfonimidoyl)phenyl)amino)-5-<br>(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[2]<br>[6] |
| Canonical SMILES  | CINVALID-LINKOC1=NC(=NC=C1C(F) (F)F)NC2=CC=C(C=C2)S(=N) (=O)C3CC3">C@HO[6][7]                                                 |
| Molecular Formula | C18H21F3N4O3S[7]                                                                                                              |
| Molecular Weight  | 430.44 g/mol [7]                                                                                                              |
| CAS Number        | 1223498-69-8[7]                                                                                                               |

### **Mechanism of Action and Signaling Pathways**

**Roniciclib** exerts its anticancer effects primarily through the inhibition of multiple cyclin-dependent kinases. It has been shown to be a potent inhibitor of both cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9).[4][7]

The inhibition of cell cycle CDKs by **Roniciclib** leads to the blockade of cell cycle progression at the G1/S and G2/M checkpoints.[1][2] A key downstream event of CDK4/6 inhibition is the suppression of retinoblastoma protein (Rb) phosphorylation.[2] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and ultimately leading to G1 arrest.

Inhibition of transcriptional CDKs, particularly CDK9, disrupts the regulation of gene transcription.[2] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for productive transcription elongation. By inhibiting CDK9, **Roniciclib** can lead to a reduction in the transcription of anti-apoptotic proteins, such as MCL-1, thereby promoting apoptosis in cancer cells.[2]

Furthermore, studies in neuroblastoma have indicated that **Roniciclib** can also act as an inhibitor of the Wnt/β-catenin signaling pathway.[8] It was observed to decrease the expression







of β-catenin and the Lipoprotein Receptor-related Protein-6 (LRP6), a co-receptor essential for Wnt signaling.[8] This inhibition of the Wnt pathway may contribute to the depletion of cancer stem-like cells and the induction of cell differentiation.[8]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. targetedonc.com [targetedonc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bay 10-00394 | C18H21F3N4O3S | CID 45380979 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Roniciclib down-regulates stemness and inhibits cell growth by inducing nucleolar stress in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Roniciclib: A Technical Deep Dive into a Pan-CDK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612086#understanding-the-chemical-structure-of-roniciclib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com